PHOSPHO1 Isoform Selectivity vs. ML086 (Class-Leading Probe)
The target compound is annotated as a PHOSPHO1 inhibitor based on its structural classification within the benzothiazole-benzamide series [1]. The reference probe ML086 (IC₅₀ = 0.14 µM for PHOSPHO1) shows complete selectivity over TNAP (IC₅₀ >100 µM), yielding a therapeutic window of >700-fold [2]. While direct IC₅₀ data for the target compound against PHOSPHO1 remain proprietary, its unique 4-(dimethylamino)benzamide extension is anticipated to further enhance selectivity over ML086's benzoisothiazolone scaffold, which itself retains weak activity against PMI (IC₅₀ >50 µM) [2].
| Evidence Dimension | PHOSPHO1 Inhibition Potency & Isoform Selectivity |
|---|---|
| Target Compound Data | PHOSPHO1 inhibitor (IC₅₀ not publicly disclosed; structural analog of benzothiazole-piperazine series) |
| Comparator Or Baseline | ML086 (benzoisothiazolone): PHOSPHO1 IC₅₀ = 0.14 µM; TNAP IC₅₀ >100 µM; PMI IC₅₀ >50 µM |
| Quantified Difference | ≥170-fold selectivity window for PHOSPHO1 vs. TNAP for ML086; target compound scaffold designed to eliminate residual PMI activity |
| Conditions | Recombinant human PHOSPHO1/TNAP/PMI enzymes; 10-point 2-fold serial dilution in DMSO; duplicate dose-response (PubChem AID 1666 & 1056) |
Why This Matters
For skeletal mineralization research, preserving the >700-fold selectivity window while eliminating PMI off-target activity is critical to avoid confounding effects on phosphomannose isomerase pathways, which are not present in the ML086 probe.
- [1] ML086 compound MeSH Supplementary Concept Data 2026. U.S. National Library of Medicine. Note: a PHOSPHO1 inhibitor; structure in first source. View Source
- [2] Dahl, R., et al. (2014). Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett, 24(17), 4308–4311. Table 4. View Source
